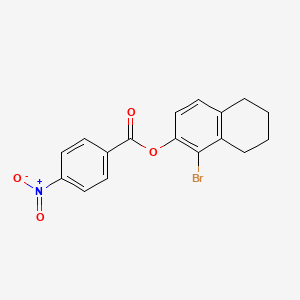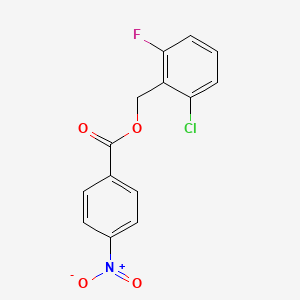![molecular formula C14H23N3O2S B4708036 N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4708036.png)
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide
Overview
Description
N-[2-(4-methyl-1-piperazinyl)ethyl]-1-phenylmethanesulfonamide, commonly known as MPSS, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. MPSS is a sulfonamide derivative that has been synthesized using various methods. The compound has been found to have potent biological effects and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of MPSS is complex and involves multiple pathways. The compound has been found to bind to various proteins, including G protein-coupled receptors, ion channels, and transporters. The binding of MPSS to these proteins modulates their activity and leads to downstream effects. MPSS has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. The modulation of these pathways leads to changes in cellular processes, including proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPSS has been found to have potent biological effects on various biological systems. The compound has been shown to modulate the activity of various proteins and signaling pathways, leading to changes in cellular processes. MPSS has been found to have anti-inflammatory effects and has been used as a tool for studying the role of inflammation in various diseases. The compound has also been found to have anti-cancer effects and has been studied as a potential anti-cancer agent. MPSS has also been found to have neuroprotective effects and has been studied for its potential in treating neurological disorders.
Advantages and Limitations for Lab Experiments
MPSS has several advantages for use in lab experiments. The compound has potent biological effects and has been extensively studied for its mechanism of action and physiological effects. MPSS has also been found to be stable and has a long shelf-life, making it a useful tool for long-term experiments. However, MPSS also has limitations for use in lab experiments. The compound is expensive and has a complex synthesis method, making it difficult to obtain in large quantities. MPSS also has low solubility in water, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of MPSS. The compound has been extensively studied for its various applications in scientific research, but there is still much to learn about its mechanism of action and physiological effects. Future studies could focus on the role of MPSS in various diseases, including cancer and neurological disorders. The development of new synthesis methods for MPSS could also lead to the production of the compound in larger quantities and at a lower cost. Finally, the development of new derivatives of MPSS could lead to the discovery of new compounds with even more potent biological effects.
Scientific Research Applications
MPSS has been extensively studied for its various applications in scientific research. The compound has been found to have potent biological effects and has been used as a tool for studying the mechanism of action of various biological systems. MPSS has been used as a ligand for studying the binding of various proteins, including G protein-coupled receptors, ion channels, and transporters. The compound has also been used as a tool for studying the role of various signaling pathways in biological systems.
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-16-9-11-17(12-10-16)8-7-15-20(18,19)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJUWWCSLYNNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)


![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4707972.png)
![2-(4-fluorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4707980.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)
![3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4707996.png)
![1-[2-(4-ethylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4708002.png)
![N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4708007.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4708017.png)
![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4708030.png)
![4-chloro-N'-({5-[(4-methoxyphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B4708031.png)
